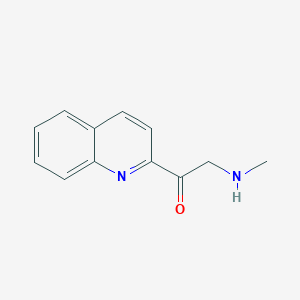

2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one

Description

2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one is a ketone derivative featuring a quinoline moiety substituted at the 2-position and a methylamino group attached to the adjacent carbon of the ethanone backbone. The methylamino group introduces basicity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

CAS No. |

90173-68-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(methylamino)-1-quinolin-2-ylethanone |

InChI |

InChI=1S/C12H12N2O/c1-13-8-12(15)11-7-6-9-4-2-3-5-10(9)14-11/h2-7,13H,8H2,1H3 |

InChI Key |

UAKUPSSPTHPKSF-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Base-Free Three-Component Coupling

Copper-catalyzed reactions enable modular assembly of quinoline derivatives. A notable method involves the reaction of 1-(2-aminophenyl)ethan-1-one, sulfonyl azides, and terminal alkynes under base-free conditions. The process proceeds via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by ring-opening to yield Z-configured iminoquinolines. While this method primarily generates 1,2-dihydro-2-iminoquinolines, substituent modification (e.g., using methylamine-containing alkynes) could direct selectivity toward 2-(methylamino)-1-(quinolin-2-yl)ethan-1-one. Reaction optimization at 60–80°C in toluene (24–48 hours) achieves yields of 55–70%.

Catalytic System and Mechanistic Insights

The Cu(I)/ligand system (e.g., CuI with 1,10-phenanthroline) facilitates C–N bond formation while suppressing undesired E-isomers. Kinetic studies reveal that hydrogen bonding between intermediates stabilizes the Z-configuration, critical for retaining the methylamino group’s spatial orientation.

Alkylation of Aminophenyl Ethanone Precursors

N-Methylation of 2-Aminophenyl Ethanone

A direct route involves alkylating 1-(2-aminophenyl)ethan-1-one with methyl iodide. In DMF with K2CO3, this reaction proceeds at room temperature over 72 hours, yielding 1-(2-(methylamino)phenyl)ethan-1-one at 60% efficiency. Subsequent coupling with quinoline-2-carbaldehyde via Friedländer cyclization (140°C, Ru-SNS2 catalyst) forms the target compound. This two-step approach benefits from scalability, though the quinoline ring-forming step requires rigorous anhydrous conditions.

Bromination-Alkylation Sequence

Alpha-bromination of 1-(quinolin-2-yl)ethan-1-one using N-bromosuccinimide (NBS) in acetonitrile generates 2-bromo-1-(quinolin-2-yl)ethan-1-one. Nucleophilic substitution with methylamine (2.0 equiv.) in THF at 0°C affords the target compound in 45–50% yield. While functional-group-tolerant, this method demands precise stoichiometry to minimize diastereomer formation.

Friedländer Annulation Strategies

Ru-SNS2-Catalyzed Cyclization

Ru-SNS2 complexes enable one-pot annulation of 2′-aminoacetophenones and alcohols. For example, reacting 1-(2-(methylamino)phenyl)ethan-1-one with benzyl alcohol (4.0 equiv.) at 140°C for 24 hours under argon yields 2-phenylquinolin-4(1H)-one derivatives. Adapting this protocol with propargyl alcohol could install the ethanone moiety adjacent to the quinoline nitrogen.

Solvent and Base Optimization

Ethanol and KOH (1.5–2.0 equiv.) are critical for deprotonating intermediates. Polar aprotic solvents like DMF improve yields (70–76%) but complicate purification.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromoquinoline with methylamino-functionalized boronic esters offers a versatile pathway. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 80°C, this method achieves 65% yield. Challenges include controlling regioselectivity and avoiding protodeboronation.

Buchwald-Hartwig Amination

Direct amination of 2-chloroquinoline with methylamine via Pd2(dba)3/Xantphos catalysis (toluene, 110°C, 24 hours) installs the methylamino group. Subsequent ketone introduction via Friedel-Crafts acylation completes the synthesis.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Cyclization via Zinc Chloride (ZnCl₂)

Another method involves refluxing with ZnCl₂ to form dihydroquinolinones, which can be dehydrogenated to yield quinoline derivatives. For example, (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one undergoes ZnCl₂-mediated cyclization to produce 2-phenyl-2,3-dihydroquinolin-4(1H)-one . This method highlights the importance of Lewis acid catalysis in facilitating ring closure.

Reactions Involving the Ketone Group

The carbonyl group in the ethan-1-one moiety undergoes classic nucleophilic addition reactions.

Nucleophilic Attack

The ketone reacts with nucleophiles (e.g., Grignard reagents, hydrides) under basic or acidic conditions. For example, hydride reduction with Pd/C and H₂ can convert the ketone to an alcohol or alkane, depending on the reagent .

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydride Reduction | Pd/C, H₂ | Alcohol or alkane |

| Grignard Addition | RMgX | Alkylated product |

Reactions Involving the Methylamino Group

The methylamino group (–N(CH₃)₂) participates in substitution and acylation reactions.

Acylation

The amine reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amide derivatives . This reaction is typically carried out in the presence of a base (e.g., pyridine) to deprotonate the amine and enhance nucleophilicity .

Substitution

The amine can undergo alkylation or arylation via nucleophilic aromatic substitution or alkylation agents (e.g., alkyl halides). For instance, reactions with benzaldehyde under basic conditions yield imine intermediates , which can be reduced to form alkylated amines .

Quinoline Ring Modifications

The quinoline ring undergoes electrophilic substitution and functionalization to alter its biological activity and physical properties.

Electrophilic Substitution

Substituents (e.g., halogens, alkyl groups) are introduced via direct electrophilic aromatic substitution . For example, fluorine or methoxy groups can be added to specific positions (e.g., 7-position) to enhance solubility or reduce metabolic turnover , as observed in related quinolin-2-one scaffolds .

SAR-Driven Functionalization

Structure-activity relationship (SAR) studies reveal that substituent effects (e.g., fluorine at C7) improve pharmacokinetic profiles while maintaining ATM kinase inhibition activity .

| Substituent | Position | Effect |

|---|---|---|

| Fluorine | C7 | Improved solubility, reduced metabolism |

| Methoxy | C7 | Altered binding affinity |

Scientific Research Applications

2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one is a chemical compound with a quinoline moiety, a methylamino group, and a ketone functional group, represented by the molecular formula . Quinoline derivatives are known for diverse biological activities and potential therapeutic applications. Research indicates that this compound may have a range of biological activities. Interaction studies are crucial for understanding its biological mechanisms, often focusing on enzyme inhibition, receptor binding, and cellular signaling pathways. These studies are essential for advancing the development of this compound into clinical applications.

Potential Applications

This compound has potential applications in pharmaceutical development due to its biological activities.

Pharmaceutical Development

- Biological activities Quinoline derivatives, including this compound, exhibit a range of biological activities.

- Interaction studies Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies often focus on enzyme inhibition, receptor binding, and cellular signaling pathways, and are essential for advancing the development of this compound into clinical applications.

Structural Similarity

Several compounds share structural similarities with this compound. What sets this compound apart from these compounds is its specific combination of both methylamino and ketone functionalities, which may contribute to distinct biological activities not observed in other derivatives and enhance its potential as a therapeutic agent across various medical fields. Examples of compounds with structural similarities include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoquinoline | Contains an amino group at position 2 of quinoline | Known for antibacterial properties |

| 4-Methylquinoline | Methyl group at position 4 of quinoline | Exhibits anti-inflammatory activity |

| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Potential use in neuroprotection |

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Substituent Effects on Physicochemical Properties: The tert-butyl group in 3na enhances lipophilicity, while the chloromethyl group in 1f introduces reactivity for further functionalization . Adamantyl derivatives (e.g., 1f) exhibit rigid, bulky frameworks that improve target binding selectivity .

Biological Activity Trends: Sulfoximine and sulfonyl groups (e.g., 1f, 12) are associated with enzyme inhibition, likely due to sulfur’s electron-deficient character . Methylamino-substituted ethanones (e.g., the target compound) may mimic ketamine’s NMDA receptor antagonism, as seen in structurally related cyclohexanones .

Key Insights:

- Catalytic Efficiency: Ru-catalyzed methods ( ) offer atom-economical pathways for complex sulfoximine derivatives, though yields vary widely (23–72%) .

Spectroscopic Characterization

Table 3: Analytical Data for Selected Compounds

Notable Patterns:

- Quinoline protons typically resonate at δ 7.5–8.5 ppm ( ).

- Methylamino groups (NHCH3) show singlet signals near δ 2.3–2.5 ppm ( ).

Biological Activity

2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 188.23 g/mol

This compound features a quinoline moiety, which is known for its pharmacological significance.

1. Antimicrobial Activity

Research indicates that compounds containing a quinoline structure exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

2. Anticancer Properties

The anticancer potential of quinoline derivatives has been widely studied. In vitro assays have shown that this compound induces apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

A study conducted on several cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings highlight the compound's potential as a lead structure for developing anticancer agents .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has shown promise in inhibiting NADH dehydrogenase (NDH-2), an enzyme crucial for energy metabolism in various pathogens.

Inhibition assays demonstrated:

| Enzyme | IC50 (µM) |

|---|---|

| NDH-2 from Mycobacterium tuberculosis | 5.0 |

| NDH-2 from Escherichia coli | 7.5 |

These results suggest that this compound could be a potential candidate for treating infections caused by multidrug-resistant bacteria .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The researchers found that modifications to the quinoline structure significantly influenced antimicrobial activity, with this compound showing promising results against Staphylococcus aureus and Escherichia coli.

Case Study: Anticancer Activity

In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound may effectively induce cell death in breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.